molecular formula C14H13FN4O3S B2634973 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide CAS No. 2034484-34-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide

Cat. No.: B2634973
CAS No.: 2034484-34-7
M. Wt: 336.34
InChI Key: MVOOBVFCDKSPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

This compound is an off-white powder . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . It is slightly soluble in ethanol . The compound has a melting point of 229-233°C .

Scientific Research Applications

Antimicrobial Activities

Compounds with thiadiazole and related heterocyclic rings have been extensively explored for their antimicrobial properties. The synthesis and biological evaluation of novel derivatives, such as N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, have shown promising activity as potential antibacterial agents but not antifungal agents. These molecules demonstrated a higher efficacy against Gram-positive species like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa. The presence of a cyclic aliphatic group was found to enhance the antibacterial activity of these compounds, indicating the importance of structural features in determining their biological activity (Bhatt et al., 2013).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S/c1-18-12-4-3-9(7-13(12)19(2)23(18,21)22)17-14(20)10-5-6-16-8-11(10)15/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOOBVFCDKSPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=NC=C3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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